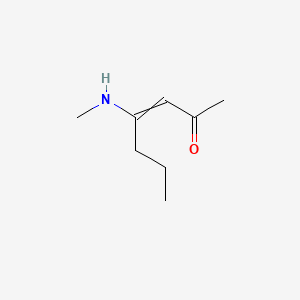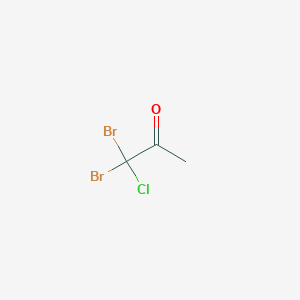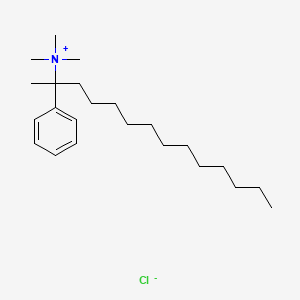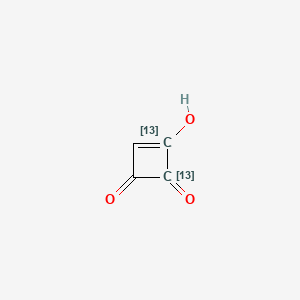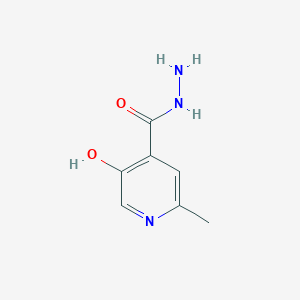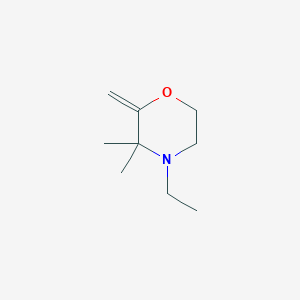
Acetylpyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetylpyran-2-one is a heterocyclic compound that belongs to the pyran family. It is characterized by a six-membered ring containing one oxygen atom and a ketone group at the second position. This compound is known for its diverse chemical reactivity and is used as a building block in various synthetic and medicinal chemistry applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Acetylpyran-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate alkanones with N,N-dimethylformamide dimethyl acetal (DMFDMA) and hippuric acid in the presence of a large excess of acetic anhydride . Another method includes the use of metal-free and transition metal-catalyzed reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using efficient catalytic processes. These methods focus on maximizing yield and minimizing reaction times and costs. The use of green chemistry principles, such as employing reusable catalysts and environmentally friendly solvents, is also gaining traction in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Acetylpyran-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert this compound into its corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives of this compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to optimize yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .
Wissenschaftliche Forschungsanwendungen
Acetylpyran-2-one has a broad spectrum of applications in scientific research:
Wirkmechanismus
The mechanism by which acetylpyran-2-one exerts its effects involves interactions with various molecular targets and pathways. For instance, its biological activities are often attributed to its ability to interact with cellular enzymes and receptors, leading to modulation of signaling pathways and cellular responses . The exact molecular targets and pathways can vary depending on the specific derivative and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to acetylpyran-2-one include:
2-Acetyl-1-pyrroline: Known for its aroma and flavor properties.
6-Acetyl-2,3,4,5-tetrahydropyridine: Another compound with similar structural features and aroma characteristics.
Uniqueness
This compound is unique due to its versatile reactivity and wide range of applications in various fields. Its ability to undergo diverse chemical reactions and form numerous derivatives makes it a valuable compound in synthetic and medicinal chemistry .
Eigenschaften
Molekularformel |
C7H6O3 |
|---|---|
Molekulargewicht |
138.12 g/mol |
IUPAC-Name |
3-acetylpyran-2-one |
InChI |
InChI=1S/C7H6O3/c1-5(8)6-3-2-4-10-7(6)9/h2-4H,1H3 |
InChI-Schlüssel |
GHDWIOYZXHAFKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=COC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





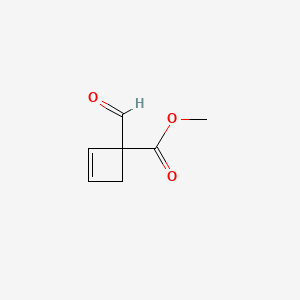
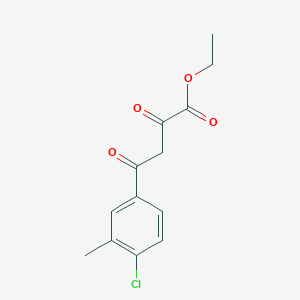
![(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B13835469.png)
